molecular formula C22H15NO8 B11928518 5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B11928518
M. Wt: 421.4 g/mol
InChI Key: UXGWVDGHTHTZTI-UHFFFAOYSA-N
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Description

5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is a complex organic compound with the molecular formula C22H15NO8 This compound is characterized by its intricate structure, which includes multiple carboxylic acid groups and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, a suitable aromatic compound, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Carboxylation: The aromatic rings are carboxylated using carbon dioxide under high pressure and temperature, often in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Nitro derivatives, nitroso derivatives.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated aromatic compounds, sulfonated aromatic compounds.

Scientific Research Applications

5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or drug precursor.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.

Mechanism of Action

The mechanism of action of 5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2’-amino-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid
  • 5-(3-amino-4-(3,5-dicarboxyphenyl)phenyl)benzene-1,3-dicarboxylic acid
  • 3,3’,5,5’-biphenyl tetracarboxylic acid

Uniqueness

5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its multiple carboxylic acid groups and amino group make it highly versatile for various chemical modifications and applications.

Properties

Molecular Formula

C22H15NO8

Molecular Weight

421.4 g/mol

IUPAC Name

5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C22H15NO8/c23-18-16(10-4-12(19(24)25)8-13(5-10)20(26)27)2-1-3-17(18)11-6-14(21(28)29)9-15(7-11)22(30)31/h1-9H,23H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31)

InChI Key

UXGWVDGHTHTZTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)N)C3=CC(=CC(=C3)C(=O)O)C(=O)O

Origin of Product

United States

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